N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 299.33 g/mol. This compound features a distinctive structure that includes a furan ring, an oxadiazole moiety, and a cyclopropyl group, which contribute to its potential biological activities.
The source of this compound can be traced to various chemical synthesis processes and research studies focusing on oxadiazole derivatives, which are known for their diverse pharmacological properties. The compound is classified under carboxamides and oxadiazoles, both of which are significant in medicinal chemistry due to their applications in drug discovery.
The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide typically involves several steps:
These synthetic routes require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide can be represented in various formats:
WQHYPYQGZJHBTZ-UHFFFAOYSA-N
C1=COC(=C1)C(=O)N(C2=CC=C(C=C2)C(=NOC(=N2)C(C3CC3)C2=C))C(=O)
This structure reveals a complex arrangement that allows for multiple interactions with biological targets.
The key structural data include:
The compound can participate in several chemical reactions typical for carboxamides and heterocycles:
These reactions are crucial for exploring the compound's potential modifications to enhance efficacy or reduce toxicity.
The mechanism of action for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is primarily linked to its oxadiazole component.
Key physical properties include:
Relevant chemical properties include:
These properties are essential for determining storage conditions and handling procedures in laboratory settings.
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide has several potential applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: